molecular formula C16H14N4O3 B177833 Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate CAS No. 173459-80-8

Benzyl 2-(1h-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate

Cat. No.: B177833
CAS No.: 173459-80-8
M. Wt: 310.31 g/mol
InChI Key: GXIYFGDLDAFXEF-UHFFFAOYSA-N
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Description

Benzyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate is a synthetic organic compound known for its utility in peptide synthesis and as an acylating agent. This compound is part of the benzotriazole family, which is widely recognized for its stability and reactivity in various chemical processes. It is particularly valuable in the field of medicinal chemistry due to its role in the synthesis of peptide mimetics and conjugates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate typically involves the reaction of 2-{2-[(benzyloxy)carbonyl]amino}acetamidoacetic acid with benzotriazole. This reaction is often carried out using the Katritzky method, which is known for its efficiency in producing high yields of the desired product . The reaction conditions generally include:

    Solvent: Commonly used solvents include dichloromethane or dimethylformamide.

    Catalyst: A base such as triethylamine is often used to facilitate the reaction.

    Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the benzotriazole moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include various substituted benzotriazole derivatives, which can be further utilized in the synthesis of complex organic molecules.

Scientific Research Applications

Benzyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethylcarbamate
  • N-(Protected α-aminoacyl)benzotriazoles
  • Benzotriazole-based coupling agents

Uniqueness

This compound is unique due to its high reactivity and stability, making it an excellent choice for peptide synthesis. Compared to other benzotriazole derivatives, it offers superior yields and purity in the formation of peptide bonds, which is critical for the production of biologically active peptides and proteins .

Properties

IUPAC Name

benzyl N-[2-(benzotriazol-1-yl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c21-15(20-14-9-5-4-8-13(14)18-19-20)10-17-16(22)23-11-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIYFGDLDAFXEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173459-80-8
Record name 173459-80-8
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